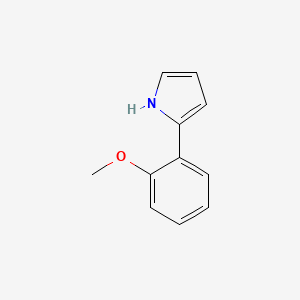

2-(2-methoxyphenyl)-1H-pyrrole

Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the field of organic and medicinal chemistry. nih.govresearchgate.net Its unique electronic structure and ability to participate in a wide array of chemical reactions make it a privileged scaffold in the design of new molecules. mdpi.com The pyrrole ring is a fundamental component of many biologically active natural products, including heme, chlorophyll, vitamin B12, and various alkaloids. scitechnol.comalliedacademies.org This prevalence in nature has inspired chemists to explore its potential in synthetic compounds.

The versatility of the pyrrole heterocycle allows it to serve as a building block for complex molecular architectures. researcher.life Researchers have extensively studied its derivatives for a broad spectrum of biological activities, such as antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibition properties. nih.govresearcher.life Several commercially successful drugs, including the cholesterol-lowering agent atorvastatin (B1662188) and the nonsteroidal anti-inflammatory drug tolmetin, feature a pyrrole core, underscoring its therapeutic importance. mdpi.com Beyond medicine, pyrrole derivatives are integral to materials science, finding applications in the development of catalysts, dyes, and advanced polymers. researchgate.netresearcher.life The ongoing research into pyrrole chemistry is driven by the continuous need for novel compounds with specific functions, from new therapeutic agents to overcome drug resistance to innovative materials with tailored properties. researchgate.netmdpi.com

Overview of Arylpyrrole Chemistry and its Research Trajectories

Arylpyrroles are a subclass of pyrrole derivatives characterized by the direct attachment of one or more aryl (aromatic) groups to the pyrrole ring, either at a carbon or nitrogen atom. This fusion of two key aromatic systems gives rise to compounds with distinct steric and electronic properties, opening up diverse research avenues. The chemistry of arylpyrroles is rich and varied, with significant research efforts focused on the development of efficient and regioselective synthetic methods. bohrium.comtandfonline.com

One major research trajectory involves the use of arylpyrroles as ligands in catalysis. For instance, N-arylpyrroles bearing a phosphine (B1218219) group, such as 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole, are employed in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. sigmaaldrich.comcymitquimica.com Another significant area of investigation is the synthesis of axially chiral arylpyrroles, which are valuable as chiral ligands and catalysts in asymmetric synthesis. researchgate.netnih.gov The restricted rotation around the C-N or C-C bond between the pyrrole and aryl rings can lead to atropisomerism, a form of axial chirality that is highly sought after in modern organic chemistry. researchgate.net Furthermore, arylpyrrole oligomers have been designed and synthesized to act as receptors for anions, where the aryl C-H and pyrrole N-H groups work in concert to create an electropositive cavity for guest binding. rsc.org The ability to easily modify the aryl substituents allows for the fine-tuning of the electronic and steric properties of these molecules, making them adaptable for applications ranging from medicinal chemistry to materials science. alliedacademies.orgrsc.org

Specific Academic Context and Research Relevance of 2-(2-methoxyphenyl)-1H-pyrrole

The compound this compound, with the molecular formula C₁₁H₁₁NO, is a specific arylpyrrole that serves primarily as a synthetic intermediate and a structural motif in academic research. chemicalbook.comchemspider.com Its relevance stems from the combination of the electron-rich pyrrole ring and the 2-methoxyphenyl substituent. The methoxy (B1213986) group's position on the phenyl ring can influence the conformation of the molecule and its potential for intramolecular interactions.

While extensive studies focusing solely on the parent compound are limited, its derivatives are featured in various research contexts. For example, it is a precursor for more complex structures. The synthesis of this compound can be achieved from raw materials like tert-butyl this compound-1-carboxylate. chemicalbook.com

The core structure is particularly relevant in the field of catalysis. The related compound, 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole, is a commercially available ligand known as cataCXium® POMetB, used to facilitate challenging cross-coupling reactions. cymitquimica.com This highlights the utility of the 1-(2-methoxyphenyl)-1H-pyrrole scaffold in creating sophisticated catalytic systems. sigmaaldrich.comsigmaaldrich.com

Furthermore, derivatives like 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione and 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde are utilized as building blocks in organic synthesis for creating more complex molecules for pharmaceutical and materials science applications. smolecule.com The aldehyde derivative, for instance, provides a reactive handle for further chemical transformations. The physical and chemical properties of this compound are foundational to its role in these synthetic applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 69640-32-0 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₁NO | chemicalbook.comchemspider.com |

| Molecular Weight | 173.21 g/mol | chemicalbook.com |

| Melting Point | 69-70 °C | chemicalbook.com |

| Boiling Point (Predicted) | 299.4±15.0 °C | chemicalbook.com |

| Density (Predicted) | 1.102±0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 17.00±0.50 | chemicalbook.com |

Properties of Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|---|

| 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione | 17392-68-8 | C₁₁H₉NO₃ | 203.19 g/mol | smolecule.com |

| 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | 169036-73-1 | C₁₂H₁₁NO₂ | 201.22 g/mol | chemscene.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-8,12H,1H3 |

InChI Key |

UCSKMYPSQKBZGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methoxyphenyl 1h Pyrrole

Classical Synthetic Approaches to 2-(2-methoxyphenyl)-1H-pyrrole

The foundational methods for constructing the pyrrole (B145914) ring remain relevant for the synthesis of 2-arylpyrroles, including the target compound this compound.

The most prominent classical methods for pyrrole synthesis are the Paal-Knorr, Hantzsch, and Knorr syntheses. wikipedia.orgwikipedia.orgsemanticscholar.org

The Paal-Knorr synthesis is a highly valuable method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. wikipedia.orgorganic-chemistry.org A common variation, the Clauson-Kaas reaction, utilizes a furan (B31954) derivative, such as 2,5-dimethoxytetrahydrofuran (B146720), as a precursor to the 1,4-dicarbonyl compound. This approach has been successfully employed to synthesize N-aryl pyrroles; for instance, 1-(2-methoxyphenyl)-1H-pyrrole has been prepared by reacting 2-methoxyaniline with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid. nih.gov Another strategy within this family involves the reduction of 5-aryl-3H-furan-2-ones, derived from 4-aryl-4-oxobutanoic acids, to generate the requisite 1,4-dicarbonyl synthon in situ, which then reacts with an ammonia source like ammonium (B1175870) acetate (B1210297) to yield the 2-arylpyrrole. clockss.org

The Hantzsch pyrrole synthesis provides another route, reacting β-ketoesters with ammonia or primary amines and α-haloketones. wikipedia.org This multicomponent reaction allows for the construction of highly substituted pyrroles. wikipedia.orgsemanticscholar.org While versatile, the classical Hantzsch reaction often results in moderate yields. nih.gov

The efficiency of classical pyrrole syntheses is highly dependent on the reaction conditions. For the Paal-Knorr reaction, the choice of acid catalyst and solvent is critical. The reaction is typically conducted under weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org Acetic acid is a commonly used catalyst that accelerates the condensation. organic-chemistry.org

The nature of the substituents on the reactants can also influence the reaction rate. For example, in the Paal-Knorr synthesis of N-aryl pyrroles, electron-withdrawing groups on the aniline (B41778) reactant, such as a nitro group, have been observed to increase the cyclization rate, whereas electron-donating groups like a methoxy (B1213986) group can have a negative effect on the rate. organic-chemistry.org

For the Hantzsch synthesis, optimization can involve moving away from conventional heating to non-conventional energy sources. Microwave irradiation has been shown to improve efficiency in the Hantzsch synthesis of certain pyrrole derivatives. clockss.org The selection of starting materials is also key; for instance, using β-keto Weinreb amides instead of β-dicarbonyl compounds allows for the introduction of a broader variety of substituents at the C-3 position of the resulting pyrrole.

Modern Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry has introduced powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone of modern synthesis for forming carbon-carbon bonds. numberanalytics.com This reaction is a powerful tool for creating 2-arylpyrroles by coupling a pyrrole-based organoboron compound with an aryl halide, or vice versa. nih.govmdpi.com

A stepwise Suzuki-Miyaura coupling has been used to synthesize N-Benzenesulfonyl-4-bromo-2-(2-methoxyphenyl)-1H-pyrrole by reacting N-benzenesulfonyl-4-bromo-2-iodopyrrole with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. semanticscholar.org The optimization of Suzuki coupling for 2-arylpyrroles often involves screening various palladium catalysts, ligands, and bases to maximize yield. nih.govresearchgate.net For example, the coupling of N-protected bromopyrroles with arylboronic acids has been optimized by comparing different palladium sources and bases, with Pd(PPh₃)₄ and Cs₂CO₃ often providing superior results. nih.gov

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 61 | nih.gov |

| Pd(dppf)Cl₂ (10) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 42 | nih.gov |

| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 85 | nih.gov |

| Pd₂(dba)₃ (5) | P(2-furyl)₃ (20) | K₃PO₄ (3) | Mesitylene/EtOH/H₂O | 150 | 65 | clockss.org |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 77 | claremont.edu |

Beyond palladium, other metals have been shown to effectively catalyze pyrrole synthesis. Indium(III) chloride (InCl₃) has been used as a catalyst for the intramolecular cyclization of homopropargyl azides to produce substituted pyrroles. nih.govacs.org For example, 4-azido-1-(4-methoxyphenyl)-1-butyne can be converted to 2-(4-methoxyphenyl)-1H-pyrrole in high yield using this method, suggesting its applicability for the synthesis of the 2-methoxy isomer as well. nih.govacs.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Chiral phosphoric acids (CPAs) have been successfully used to catalyze the asymmetric Paal-Knorr reaction, enabling the synthesis of axially chiral N-arylpyrroles with high enantioselectivity. chim.it This strategy involves the reaction of anilines with 1,4-diketones in the presence of a CPA and a Lewis acid co-catalyst. chim.it

Other organocatalytic approaches include the use of catalysts like L-proline for the cyclization of α,β-unsaturated aldehydes with phenacyl azides to form 2-aroyl-5-aryl-pyrroles. More complex transformations, such as the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes, can be catalyzed by BINOL-derived phosphoric acids to generate densely substituted pyrrolizine structures. nih.govacs.org Although a direct organocatalytic synthesis of the parent this compound is not prominently documented, these methods highlight the potential for developing enantioselective routes to its derivatives. For instance, a bifunctional amine-thiourea catalyst has been used in the asymmetric Henry reaction of 1H-pyrrole-2,3-diones bearing a 2-(4-methoxyphenyl) substituent. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyrroles to reduce environmental impact. semanticscholar.org Key strategies include the use of environmentally benign solvents, alternative energy sources, and heterogeneous catalysts. researchgate.net

Water has been successfully used as a solvent for the Paal-Knorr reaction to produce highly substituted pyrroles. tandfonline.com One study describes a two-step protocol where the dimerization of a 1,3-dicarbonyl compound is first achieved using ceric ammonium nitrate (B79036) under ultrasound irradiation in water, followed by a catalyst-free Paal-Knorr reaction with an amine to form the pyrrole. tandfonline.com This approach was used to synthesize 3,4-Diacetyl-2,5-dimethyl-1-(4-methoxyphenyl)-1H-pyrrole. tandfonline.com

Solvent-free reactions, often assisted by microwave irradiation, represent another green approach. An expeditious synthesis of N-substituted pyrroles has been developed by reacting various amines with 2,5-dimethoxytetrahydrofuran using molecular iodine as a catalyst under solventless microwave conditions. nih.gov This method was used to prepare 1-(4-methoxyphenyl)-1H-pyrrole in high yield. nih.gov

The use of recyclable, heterogeneous catalysts is also a significant green methodology. Molecular sieves have been described as catalysts for the synthesis of aryl pyrrole derivatives from ketoximes, offering high yields and simplicity. bohrium.com

Solvent-Free and Aqueous Medium Approaches

The development of synthetic routes that eliminate volatile organic solvents is a primary goal of green chemistry. Such processes are noted to be simpler, more economical, and often result in higher purity and yields. researchgate.net

Solvent-Free Conditions: Solvent-free, or solid-state, reactions represent an ideal green synthetic pathway. Several studies have demonstrated the efficacy of the Paal-Knorr reaction under these conditions, often facilitated by grinding or microwave irradiation. For instance, the condensation of 2,5-hexanedione (B30556) with various primary amines has been successfully carried out on smectite clays (B1170129) as recyclable, heterogeneous Lewis acid catalysts without any solvent. ajol.info Another approach utilizes molecular iodine as a catalyst for the microwave-induced reaction of amines with 2,5-dimethoxytetrahydrofuran, which serves as a succinaldehyde (B1195056) precursor, yielding N-substituted pyrroles in the absence of a solvent. nih.gov Yields for these solventless methods are often high, ranging from 75% to over 98%. nih.govsemanticscholar.org One study on the synthesis of 2-acylpyrroles using a reusable zinc oxide catalyst also highlighted the superiority of solvent-free conditions over solvent-based systems. researchgate.net

Aqueous Medium Approaches: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The Paal-Knorr reaction has been adapted for aqueous media using various catalytic systems. Iron(III) chloride has been shown to be an effective catalyst for the synthesis of N-substituted pyrroles in water at mild temperatures. organic-chemistry.org Another innovative approach employs β-cyclodextrin as a catalyst in water; the hydrophobic cavity of the cyclodextrin (B1172386) is believed to host the substrates, facilitating the reaction. rhhz.net The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst has also proven effective for the three-component synthesis of substituted pyrroles in water. scirp.org

The following table summarizes representative findings for pyrrole synthesis under green conditions.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| β-Cyclodextrin (20 mol%) | Hexane-2,5-dione, Aniline | H₂O, 60 °C, 24 h | 84 | rhhz.net |

| Iron(III) chloride (cat.) | 2,5-Dimethoxytetrahydrofuran, Amines | H₂O, Mild | Good to Excellent | organic-chemistry.org |

| Amberlite IR 120 | 2,5-Hexanedione, Aniline | Solvent-free, RT, 18 min | 99 | scribd.com |

| Smectite Clays | 2,5-Hexanedione, Primary Amines | Solvent-free, Grinding | High | ajol.info |

| Iodine (5 mol%) | 2,5-Dimethoxytetrahydrofuran, Amines | Solvent-free, Microwave | 75-98 | nih.gov |

Catalyst Reuse and Recyclability Studies

A key aspect of sustainable synthesis is the ability to recover and reuse the catalyst, which reduces both cost and waste. Heterogeneous catalysts are particularly advantageous in this regard.

Several studies on Paal-Knorr type reactions have demonstrated excellent catalyst recyclability. For example, β-cyclodextrin used in aqueous media was recovered and reused for four consecutive cycles with only a marginal decrease in product yield. rhhz.net Similarly, the acidic resin Amberlite IR 120, used under solvent-free conditions, was reused for six cycles without a significant loss of its catalytic activity. scribd.com In a cascade synthesis of N-aryl pyrroles from nitroarenes, a heterogeneous cobalt catalyst was recycled ten times, maintaining high yields. nih.gov Other recyclable catalysts reported for pyrrole synthesis include montmorillonite (B579905) clays, aluminas, and various metal oxides. semanticscholar.orgresearchgate.netmdpi.com

The data below illustrates the robustness of selected recyclable catalysts in pyrrole synthesis.

| Catalyst | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5+ Yield (%) | Reference |

| β-Cyclodextrin | 84 | 81 | 79 | 78 | - | rhhz.net |

| Amberlite IR 120 | 99 | 99 | 98 | 98 | 97 (Run 6) | scribd.com |

| Heterogeneous Cobalt | ~95 | ~95 | ~94 | ~93 | ~91 (Run 10) | nih.gov |

| CATAPAL 200 (Alumina) | 95 | 95 | 94 | 93 | 92 (Run 5) | mdpi.com |

Atom Economy and Synthetic Efficiency Analyses for this compound Synthesis

Atom Economy: The concept of atom economy is a crucial measure of synthetic efficiency, calculating the proportion of reactant atoms that are incorporated into the final desired product. The Paal-Knorr synthesis is inherently atom-economical. semanticscholar.org The reaction to form This compound from 1-(2-methoxyphenyl)butane-1,4-dione and ammonia produces only two molecules of water as a byproduct.

The atom economy can be calculated as follows:

Reactants:

1-(2-methoxyphenyl)butane-1,4-dione (C₁₁H₁₂O₃): Molecular Weight ≈ 192.21 g/mol

Ammonia (NH₃): Molecular Weight ≈ 17.03 g/mol

Products:

This compound (C₁₁H₁₁NO): Molecular Weight ≈ 173.21 g/mol

Water (H₂O): Molecular Weight ≈ 18.02 g/mol (2 equivalents are produced)

Calculation: Atom Economy = [Mass of desired product / Total mass of reactants] x 100 Atom Economy = [173.21 / (192.21 + 17.03)] x 100 Atom Economy = [173.21 / 209.24] x 100 ≈ 82.78%

This high percentage indicates that the majority of the atoms from the starting materials are incorporated into the target molecule, minimizing waste at the atomic level.

Chemical Reactivity and Mechanistic Studies of 2 2 Methoxyphenyl 1h Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Nucleus of 2-(2-methoxyphenyl)-1H-pyrrole

The pyrrole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). quora.comonlineorganicchemistrytutor.com The presence of the 2-(2-methoxyphenyl) substituent dictates the regiochemical outcome of these reactions.

Regioselectivity and Electronic Effects

Electrophilic aromatic substitution (EAS) on the parent pyrrole ring occurs preferentially at the C2 (or α) position. This preference is attributed to the superior resonance stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction, which can delocalize the positive charge over three atoms, including the nitrogen. onlineorganicchemistrytutor.com Attack at the C3 (or β) position results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com

In this compound, the C2 position is blocked. Consequently, electrophilic attack is directed to other available positions on the pyrrole ring. The next most favored position for substitution is C5, the other α-position. Attack at C5 generates a similarly well-stabilized cationic intermediate as attack at C2 would in an unsubstituted pyrrole. Should the C5 position also be blocked, substitution would then occur at the β-positions (C3 or C4). Studies on analogous 2-aryl or 2-heteroarylpyrroles, such as in Vilsmeier-Haack formylation reactions, confirm that substitution occurs selectively at the available C5 position on the pyrrole ring. core.ac.uk

Influence of the 2-Methoxyphenyl Substituent on Pyrrole Reactivity

The 2-methoxyphenyl group influences the reactivity of the pyrrole nucleus through a combination of steric and electronic effects.

Electronic Effects : The aryl group is generally considered to be electron-withdrawing through an inductive effect (-I), which would slightly decrease the nucleophilicity of the pyrrole ring compared to an alkyl-substituted pyrrole. However, this effect is largely overshadowed by the inherently high reactivity of the pyrrole ring itself. rsc.org The electronic influence of substituents on an N-aryl ring on the formylation position of the pyrrole ring has been found to be minor and primarily inductive. rsc.orgresearchgate.net

Steric Effects : The bulky nature of the 2-methoxyphenyl substituent provides significant steric hindrance. beilstein-journals.org This steric bulk effectively shields the adjacent C3 position from electrophilic attack, further reinforcing the electronic preference for substitution at the C5 position. Studies on the Vilsmeier-Haack formylation of 1-arylpyrroles show that the ratio of α- to β-formylated products is controlled mainly by steric factors. rsc.orgresearchgate.net Therefore, electrophilic substitution on this compound is expected to yield C5-substituted products with high regioselectivity.

| Substrate | Reaction Type | Major Product(s) | Controlling Factors | Reference |

|---|---|---|---|---|

| Pyrrole | Bromination (NBS) | 2-Bromopyrrole | Electronic (stabilization of intermediate) | lookchem.comsci-hub.se |

| 1-Phenylpyrrole | Bromination (NBS) | 1-Phenyl-2-bromopyrrole | Electronic | lookchem.comsci-hub.se |

| 2-Substituted Pyrrole | General EAS | 5-Substituted product | Electronic (C2 blocked, C5 is next most reactive) | core.ac.uk |

| 1-Arylpyrrole | Vilsmeier-Haack | α-formylation favored | Steric hindrance from N-aryl group can influence α/β ratio | rsc.orgresearchgate.net |

Reactions Involving the 2-Methoxyphenyl Moiety

The methoxyphenyl portion of the molecule offers unique reaction pathways, allowing for selective functionalization of the benzene ring.

Ortho-Directed Metallation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings bearing a directing metalation group (DMG). organic-chemistry.orgchemistry-chemists.com The methoxy (B1213986) group (-OMe) is a moderate DMG. organic-chemistry.org The reaction mechanism involves the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi), to the Lewis basic oxygen atom of the methoxy group. This coordination increases the kinetic acidity of the adjacent ortho-protons, facilitating their removal by the base to form an ortho-lithiated intermediate. organic-chemistry.orgnih.gov This intermediate can then be trapped by a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent specifically at the C3' position of the methoxyphenyl ring.

A potential competing reaction is the deprotonation of the pyrrole ring itself. The N-H proton is acidic and would be removed first, requiring at least two equivalents of the base for C-H lithiation. For π-excessive heterocycles like N-protected pyrroles, lithiation is often highly favored at the C2 position. uwindsor.ca Since this position is substituted in the target molecule, competitive lithiation could occur at the C5 position. However, studies on N-arylpyrroles bearing a methoxyphenyl group have shown that lithiation can be directed to the phenyl ring, suggesting that DoM is a feasible strategy for the selective functionalization of the 2-methoxyphenyl moiety. researchgate.net

| Step | Description | Typical Reagents | Target Site | Reference |

|---|---|---|---|---|

| 1 | Deprotonation/Metalation | n-BuLi or s-BuLi in THF, -78 °C | Proton ortho to DMG (C3' on phenyl ring) | organic-chemistry.orguwindsor.ca |

| 2 | Quenching | Electrophile (e.g., DMF, CO₂, I₂) | Introduction of a functional group at the lithiated site | organic-chemistry.org |

Transformations of the Methoxy Group

The aryl methoxy group is a robust functional group, but it can be chemically transformed, most commonly via ether cleavage to yield a phenol. The premier reagent for this transformation is the strong Lewis acid boron tribromide (BBr₃). nih.govufp.pt The mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. researchgate.net This adduct formation makes the methyl group highly electrophilic. Subsequent nucleophilic attack by a bromide ion on the methyl group cleaves the carbon-oxygen bond, yielding a borate (B1201080) intermediate which, upon aqueous workup, liberates the corresponding 2-(2-hydroxyphenyl)-1H-pyrrole. nih.govcore.ac.uk This reaction is typically efficient and performed at low temperatures in an inert solvent like dichloromethane. ufp.pt

Cycloaddition Reactions of this compound and its Derivatives

While the aromaticity of the pyrrole ring makes it less reactive in cycloaddition reactions compared to less aromatic dienes like furan (B31954), it can participate in such transformations, particularly with reactive dienophiles or via the formation of more reactive intermediates. d-nb.info

The Diels-Alder reaction, or [4+2] cycloaddition, of pyrroles typically requires forcing conditions or highly reactive dienophiles due to the energy cost of disrupting the aromatic sextet. N-arylpyrroles have been shown to undergo Diels-Alder reactions with reactive benzynes to form bridged-ring amine adducts. d-nb.infobeilstein-journals.org It is plausible that this compound could react similarly with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) under thermal conditions.

Furthermore, the pyrrole scaffold can be involved in other types of cycloadditions, such as [3+2] dipolar cycloadditions. These often proceed via the in-situ generation of a reactive intermediate from a pyrrole derivative. wpmucdn.comresearchgate.netacs.org For instance, a pyrrole-2-carbinol can be dehydrated to form a highly reactive 2-methide-2H-pyrrole (an azafulvene), which then undergoes cycloaddition. Research on related systems has shown that ortho-substituents on aryl groups involved in these cycloadditions can lead to reduced yields and selectivities, a factor that would be relevant for derivatives of this compound. This highlights the synthetic versatility of the pyrrole ring in constructing complex polycyclic systems.

[3+2] Cycloaddition Pathways (e.g., with imines)

The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. sci-rad.com In the context of this compound derivatives, these reactions, particularly with imines, provide a direct route to functionalized pyrrolines and related structures. nih.govnih.gov

Research has shown that phosphine (B1218219) catalysis is effective in promoting the [3+2] cycloaddition of allenoates with electron-deficient imines, leading to the synthesis of substituted pyrrolines. nih.govmdpi.com This methodology has been extended to the use of γ-substituted allenoates, which react with high diastereoselectivity. mdpi.com The general mechanism involves the initial nucleophilic addition of the phosphine to the allene (B1206475), creating a zwitterionic intermediate that then reacts with the imine. nih.govnih.gov

While direct studies on this compound itself in this specific reaction are not extensively detailed in the provided results, the reactivity of related pyrrole systems suggests its potential as a substrate. For instance, multicomponent reactions involving pyrroles have been utilized to synthesize trisubstituted 1H-pyrroles via a [3+2] cycloaddition pathway. rsc.org Furthermore, the synthesis of pyrrolines from the reaction of N-tosylimines with allenes under phosphine catalysis is a well-established transformation. nih.govnih.gov

The table below summarizes representative examples of [3+2] cycloaddition reactions leading to pyrrole or pyrroline (B1223166) derivatives, highlighting the diversity of reactants and conditions employed.

| Reactants | Catalyst/Conditions | Product | Reference |

| Allenoates and N-tosylimines | Phosphine | Substituted pyrrolines | mdpi.com |

| 2,3-Butadienoates and electron-deficient imines | Phosphine | 2-Substituted-3-pyrrolines | mdpi.com |

| γ-Substituted allenoates and electron-deficient imines | Phosphine | 2,5-Disubstituted-3-pyrrolines | mdpi.com |

| N-Cyanomethylisoquinolinium chloride and 2-arylidene-1,3-indanediones | Triethylamine | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] | nih.gov |

Phosphine-Catalyzed Cycloaddition Mechanisms

Phosphine catalysis plays a central role in a variety of cycloaddition reactions. nih.gov The mechanism of phosphine-catalyzed cycloadditions, particularly the [3+2] annulation of allenes and imines, begins with the nucleophilic attack of the phosphine on the central carbon of the allene. nih.gov This generates a resonance-stabilized zwitterionic intermediate. nih.govacs.org

This intermediate can then react with an electrophile, such as an imine. The reaction proceeds through a series of steps involving nucleophilic addition, intramolecular cyclization, and subsequent elimination of the phosphine catalyst to afford the final pyrroline product. nih.gov The regioselectivity of the reaction is influenced by the nature of the substituents on both the allene and the imine. nih.gov

In the case of allene-imine [3+2] cycloadditions, the use of tributylphosphine (B147548) as a catalyst has been shown to improve both reaction efficiency and diastereoselectivity, leading to the exclusive formation of 2,5-cis-substituted pyrrolines when γ-substituted allenoates are used. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic methodologies. For this compound and its derivatives, mechanistic studies have shed light on the pathways of important transformations.

Proposed Reaction Pathways and Intermediates (e.g., phosphine-catalyzed reactions)

In phosphine-catalyzed reactions, the formation of a zwitterionic phosphonium (B103445) intermediate is a common initial step. acs.org For example, in the phosphine-catalyzed [3+2] annulation of allenes with imines, the initial adduct can undergo different reaction pathways depending on the substrates and conditions. nih.gov

One proposed pathway involves the α-addition of the phosphonium dienolate intermediate to the imine, followed by intramolecular cyclization and catalyst elimination to yield the pyrroline. nih.gov An alternative γ-addition pathway can also occur, leading to different regioisomers. nih.gov

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanism of copper-catalyzed annulation reactions, providing insights into the energetics of different pathways and the structures of transition states. acs.org For instance, in a copper-catalyzed reaction to form 1H-indenes, a 1,5-hydrogen shift was proposed and studied, revealing it to be a key step in the formation of the final product. acs.org

Elucidation of Rate-Determining Steps and Transition States

For phosphine-catalyzed reactions, the initial nucleophilic addition of the phosphine to the electrophile is often a critical step. However, subsequent steps, such as the intramolecular cyclization or the elimination of the catalyst, can also be rate-limiting. nih.gov

Kinetic studies and computational modeling are essential tools for elucidating rate-determining steps and characterizing transition states. acs.org For example, in a study on enamine formation, ab initio and DFT methods were used to unravel the mechanistic details, including the transition states for the addition and dehydration steps. acs.org While specific data on the rate-determining steps for reactions of this compound is not explicitly available in the provided search results, the principles from related systems can be applied to understand its reactivity.

Derivatization Strategies and Synthesis of Advanced Analogues of 2 2 Methoxyphenyl 1h Pyrrole

Functionalization at the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom of the pyrrole ring is a primary site for derivatization due to its nucleophilic character after deprotonation. N-substitution is a common strategy to introduce diverse functional groups, which can profoundly alter the molecule's properties.

N-alkylation and N-acylation are fundamental transformations for modifying the pyrrole nitrogen. These reactions typically proceed by deprotonating the pyrrole N-H with a suitable base, followed by reaction with an electrophilic alkylating or acylating agent.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Common conditions for N-alkylation include the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The deprotonated pyrrole anion then acts as a nucleophile, attacking an alkyl halide. For instance, the N-alkylation of pyrrole-3-carboxylic acid derivatives has been achieved using 2-methoxyethyl halides in the presence of a base. Similarly, reacting 1H-pyrrole-2-carbaldehyde with 2-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields the corresponding N-alkylated product. More complex alkyl groups can also be introduced, as demonstrated by the reaction with 1,4-dibromobutane (B41627) or 1,5-dibromopentane (B145557) to yield N-(pyrrolidin-1-yl) or N-(piperidin-1-yl) derivatives, respectively. nih.gov

N-Acylation: This reaction introduces an acyl group to the pyrrole nitrogen. A common method involves the reaction of the pyrrole with an acyl chloride or anhydride (B1165640) in the presence of a base. Another approach is the reaction with an isocyanate, formed in situ from an aryl amine and a phosgene (B1210022) equivalent like triphosgene, to produce N-aryl ureas. mdpi.com For example, (2-aminophenyl)(1H-pyrrol-2-yl)methanone can be converted to its corresponding aryl isocyanate and then reacted with an aniline (B41778) to form a urea (B33335) linkage. mdpi.com

A summary of typical reagents for these transformations is presented below.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides (e.g., 2-methoxyethyl bromide), Dimethyl sulfate | N-Alkyl pyrroles |

| N-Acylation | Phenyl chloroformate, Triphosgene followed by an amine | N-Acyl pyrroles, N-Aryl ureas |

The strategic selection of substituting agents allows for the synthesis of a diverse library of N-substituted derivatives of 2-(2-methoxyphenyl)-1H-pyrrole. The introduction of different groups at the nitrogen position can significantly impact the molecule's biological activity and material properties.

For example, the synthesis of 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through the cyclocondensation of a 1,4-dicarbonyl precursor with 2-methoxyethylamine. This method directly installs the N-substituent during the formation of the pyrrole ring. Another example involves the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea from (2-aminophenyl)(1H-pyrrol-2-yl)methanone. mdpi.com This multi-step synthesis highlights the possibility of incorporating complex urea functionalities. Furthermore, pyrroles can be N-substituted with phosphine (B1218219) ligands, such as in 2-(di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole, creating molecules with potential applications in catalysis. sigmaaldrich.com The synthesis of 3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione demonstrates that even complex substituents can be tolerated on the nitrogen atom while also having functional groups on the pyrrole ring. cymitquimica.com

Functionalization at Carbon Positions of the Pyrrole Ring

The carbon atoms of the pyrrole ring are also key sites for derivatization, allowing for the introduction of a wide range of substituents that can fine-tune the molecule's properties.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to form new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov These methods are highly valuable for modifying the pyrrole core.

Transition-metal catalysis, particularly with rhodium and palladium, is often employed for directed C-H activation. hbni.ac.indmaiti.com For pyrroles, electrophilic substitution reactions are common, and functionalization typically occurs at the C2 or C5 positions due to the electron-rich nature of the ring. nih.gov Photoredox catalysis has also been utilized for the C2 functionalization of pyrroles with reagents like bromomalonate. nih.gov These reactions proceed through radical intermediates, with the high regioselectivity attributed to the stability of the resulting radical and cationic intermediates when functionalization occurs at the C2 position. nih.gov

Halogenation: The introduction of halogen atoms onto the pyrrole ring is a common strategy to create intermediates for further cross-coupling reactions or to directly modulate biological activity. Bromination can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator, to produce brominated pyrroles such as 2-(bromomethyl)-1-methyl-1H-pyrrole. Dichloro-substituted pyrroles, like 3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, have also been synthesized, indicating that multiple halogenations are possible. cymitquimica.com

Alkylation: Alkyl groups can be introduced at the carbon positions of the pyrrole ring through various methods. A Friedel-Crafts-type alkylation can be performed on the pyrrole ring. For instance, the enantioselective β-alkylation of pyrroles with nitroacrylates has been demonstrated using an iridium catalyst. rsc.org Another approach is the metal triflate-catalyzed addition of pyrrole to electron-deficient alkenes. clockss.org Copper triflate (Cu(OTf)₂) has been found to be effective in catalyzing the regioselective alkylation of pyrrole at the C2 position. clockss.org The synthesis of 2-(2-methoxyphenyl)-5-methyl-1H-pyrrole has been achieved from 1-(2-methoxyphenyl)pentane-1,4-dione, showcasing a classic Paal-Knorr pyrrole synthesis that incorporates an alkyl group. rsc.org

Derivatization of the 2-Methoxyphenyl Substituent

The 2-methoxyphenyl group offers additional sites for modification, allowing for further diversification of the parent compound.

Derivatization can occur at the methoxy (B1213986) group or on the phenyl ring itself. The methoxy group can potentially undergo nucleophilic substitution reactions, allowing for its replacement with other functional groups. More commonly, the phenyl ring is targeted for electrophilic substitution reactions. For example, bromination of the phenyl ring has been reported, leading to compounds like 2-(3,5-dibromo-2-methoxyphenyl)-1H-pyrrole. cymitquimica.com This demonstrates that the phenyl ring can be functionalized even when attached to the pyrrole core. The positions of these substitutions are directed by the existing methoxy and pyrrole substituents. Such modifications can be used to introduce new interaction points for biological targets or to alter the electronic properties of the entire molecule.

Modification of the Methoxy Group

A primary strategy for derivatization involves the modification of the methoxy (-OCH₃) group on the phenyl ring. The most common transformation is the cleavage of the methyl ether to yield the corresponding phenol, 2-(1H-pyrrol-2-yl)phenol. This conversion not only alters the electronic and steric properties of the molecule but also introduces a reactive hydroxyl group that can serve as a handle for further functionalization, such as esterification or etherification.

Several established reagents are effective for the demethylation of aryl methyl ethers, and their use can be applied to this compound, provided the conditions are chosen to be compatible with the sensitive pyrrole ring.

Boron Tribromide (BBr₃): This is a highly effective and widely used reagent for cleaving aryl methyl ethers. nih.gov The reaction mechanism involves the formation of an initial ether-BBr₃ adduct. Computational studies on anisole (B1667542) suggest a pathway where one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.gov

Alternative Lewis Acids and Reagents: When strong acids are not suitable, other reagents can be employed. A combination of aluminum chloride (AlCl₃) and sodium iodide (NaI) is a viable substitute for BBr₃. reddit.com Other reported methods include heating with neat, molten pyridinium (B92312) hydrochloride or using trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMS-Cl) and sodium iodide in anhydrous acetonitrile. reddit.com

The choice of reagent is critical and depends on the presence of other functional groups in the molecule. The conversion to the phenolic analogue is a key step in creating derivatives, as demonstrated in the broader chemistry of bioactive pyrroles where demethylation is used to generate new analogues for structure-activity relationship studies. nih.gov

Table 1: Common Reagents for Aryl Ether Demethylation

| Reagent(s) | Typical Conditions | Reference |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature | nih.gov |

| Pyridinium hydrochloride | Neat, ~140-190 °C | reddit.com |

| Aluminum chloride (AlCl₃) / Sodium Iodide (NaI) | Anhydrous conditions | reddit.com |

| Trimethylsilyl iodide (TMSI) | Acetonitrile, gentle heating | reddit.com |

| Hydrobromic Acid (HBr) | Acetic acid co-solvent, reflux | reddit.com |

Substitutions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The methoxy group is an ortho-, para-director. Since the pyrrole ring already occupies one ortho position, incoming electrophiles are directed primarily to the C5 position (para to the methoxy group) and the C3 position (ortho to the methoxy group).

Research has confirmed this substitution pattern. For instance, the bromination of this compound yields 2-(3,5-Dibromo-2-methoxyphenyl)-1H-pyrrole. cymitquimica.com This demonstrates that electrophilic substitution occurs selectively on the activated phenyl ring without affecting the pyrrole core under certain conditions. The introduction of halogen atoms like bromine provides a synthetically useful handle for subsequent cross-coupling reactions, further expanding the diversity of accessible analogues. While pyrrole itself is highly reactive towards electrophiles, typically at the 2-position, the presence of the activating methoxy group on the adjacent phenyl ring allows for selective functionalization of the phenyl moiety. vaia.com

Table 2: Example of Phenyl Ring Substitution

| Derivative Name | Substitution Type | Position(s) | Reference |

|---|---|---|---|

| 2-(3,5-Dibromo-2-methoxyphenyl)-1H-pyrrole | Bromination | C3, C5 | cymitquimica.com |

Synthesis of Polyfunctionalized Analogues and Complex Scaffolds

Building upon the this compound core to create more complex, polyfunctionalized structures is a key objective in synthetic chemistry. Such analogues, including derivatives like methyl this compound-3-carboxylate, are valuable as synthetic intermediates and as candidates for materials science and medicinal chemistry research. The synthesis of these complex scaffolds often requires modern synthetic methods, such as multi-component reactions (MCRs) and transition-metal-catalyzed cross-coupling reactions.

While a specific synthesis for methyl this compound-3-carboxylate is not detailed in the reviewed literature, the synthesis of closely related and similarly complex structures has been reported, illustrating the applicable strategies. For example, the compound dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a known polyfunctionalized analogue. sigmaaldrich.com Its structure features substituents on the pyrrole nitrogen and multiple carboxylate groups on the pyrrole ring, showcasing a high degree of functionalization.

Modern synthetic strategies that enable the efficient construction of such molecules include:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. The Hantzsch pyrrole synthesis, a classic MCR, and its modern variations are frequently used. researchgate.net Microwave-assisted, one-pot MCRs have been developed for the synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives from α-bromoacetophenones, amines, and ethyl acetoacetate (B1235776) without the need for a solvent or catalyst. researchgate.netclockss.org These methods provide a powerful and environmentally benign route to highly substituted pyrroles.

Domino and Cascade Reactions: Sequential reactions where the product of one step is the substrate for the next can rapidly build molecular complexity. Gold-catalyzed tandem addition-cyclization cascades are used to produce substituted dihydropyrroles, which can be oxidized to the corresponding pyrroles.

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are instrumental in forming C-C bonds to attach aryl groups or other substituents to the pyrrole core.

These advanced synthetic protocols are crucial for generating libraries of diverse and polyfunctionalized pyrrole analogues for various research applications. rsc.orgmdpi.com

Table 3: Synthetic Approaches to Polyfunctionalized Pyrrole Analogues

| Synthetic Method | Key Features | Example Application | Reference(s) |

|---|---|---|---|

| Multi-Component Reaction (Hantzsch type) | One-pot, solvent-free, microwave-assisted | Synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylates | clockss.org, researchgate.net |

| Paal-Knorr Synthesis | Condensation of 1,4-dicarbonyls with amines | General route to substituted pyrroles | |

| Domino Reactions | Multiple bond formations in one sequence | Synthesis of 3,4-disubstituted pyrroles | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methoxyphenyl 1h Pyrrole and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For 2-(2-methoxyphenyl)-1H-pyrrole, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the pyrrole (B145914) ring, the methoxyphenyl group, and the bonds linking them.

While a definitive, published spectrum for this specific compound is not widely available, the expected absorption bands can be reliably predicted based on the analysis of closely related structures and established group frequencies. The key vibrational modes include:

N-H Vibrations: The pyrrole N-H group is expected to show a stretching vibration (ν N-H) as a sharp to medium band in the region of 3300-3500 cm⁻¹. This band is often sensitive to hydrogen bonding. The N-H bending vibration (δ N-H) typically appears around 1500-1550 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations (ν C-H) from both the phenyl and pyrrole rings are anticipated to appear as a series of weak to medium bands above 3000 cm⁻¹. The methoxy (B1213986) group (-OCH₃) will exhibit characteristic symmetric and asymmetric C-H stretching vibrations in the 2830-2960 cm⁻¹ range.

Ring Vibrations: The C=C stretching vibrations within the aromatic and pyrrole rings typically result in several bands in the 1450-1610 cm⁻¹ region. These bands can be useful for confirming the presence of the aromatic systems.

C-O and C-N Vibrations: The aryl-ether linkage gives rise to a strong, characteristic asymmetric C-O-C stretching band, typically observed around 1230-1270 cm⁻¹. A symmetric C-O-C stretch is expected at a lower frequency, near 1020-1050 cm⁻¹. The C-N stretching vibrations of the pyrrole ring are generally found in the 1300-1360 cm⁻¹ range.

The following table summarizes the expected principal IR absorption bands based on data from analogous compounds such as 1-(2-methoxyphenyl)-1H-pyrrole and other substituted pyrroles. amazonaws.comcbijournal.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Pyrrole N-H | ~3400 | Medium |

| Aromatic C-H Stretch | Phenyl & Pyrrole C-H | 3050-3150 | Medium-Weak |

| Asymmetric CH₃ Stretch | Methoxy -OCH₃ | ~2960 | Medium |

| Symmetric CH₃ Stretch | Methoxy -OCH₃ | ~2840 | Medium-Weak |

| C=C Ring Stretch | Phenyl & Pyrrole | 1500-1610 | Strong-Medium |

| Asymmetric C-O-C Stretch | Aryl-O-CH₃ | 1240-1260 | Strong |

| Symmetric C-O-C Stretch | Aryl-O-CH₃ | 1020-1040 | Medium |

| Aromatic C-H Out-of-Plane Bend | Phenyl | 745-760 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations that result in a change in molecular polarizability. For non-centrosymmetric molecules like this compound, many vibrations are active in both IR and Raman. However, their relative intensities can differ significantly.

No experimental Raman spectrum for this compound is currently published. However, key features can be predicted. The most intense bands in the Raman spectrum are often associated with symmetric vibrations and those involving less polar bonds.

Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl and pyrrole rings, where the rings uniformly expand and contract, are expected to produce strong and sharp bands in the Raman spectrum, typically around 1000 cm⁻¹ for the benzene (B151609) ring.

Symmetric Stretches: The symmetric C-C stretching vibrations within the aromatic systems, which are often weak in the IR spectrum, are typically strong in the Raman spectrum.

C-H Vibrations: While aromatic C-H stretching modes are visible, the symmetric CH₃ stretch of the methoxy group is also expected to be a prominent feature.

In contrast to IR spectroscopy where the asymmetric C-O-C stretch is a dominant feature, in Raman spectroscopy, the symmetric C-O-C stretch may show enhanced intensity. The N-H stretching vibration is generally weak in Raman spectra. This complementary nature makes the combination of IR and Raman spectroscopy a powerful tool for a complete vibrational analysis.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated π-system. The spectrum of this compound is dominated by π→π* transitions originating from the conjugated system formed by the pyrrole and phenyl rings.

Analysis of related compounds shows that N-arylpyrroles exhibit absorption maxima in the UVB or UVA regions (~300 nm). researchgate.net The specific absorption characteristics are sensitive to the substitution pattern and the solvent environment. For this compound, the electronic spectrum is expected to show distinct absorption bands characteristic of the interacting chromophores. rsc.org The methoxy group, being an electron-donating group, can cause a slight red-shift (bathochromic shift) of the absorption bands compared to an unsubstituted phenylpyrrole.

| Compound | Solvent | λmax (nm) | Type of Transition |

| This compound | Various | Expected in the range of 280-320 nm rsc.org | π→π |

| Related Dialkynyl-N-arylpyrroles | Dichloromethane | ~300 researchgate.net | π→π |

| Related Pyrrole-thiosemicarbazone | Not specified | 343 globalscientificjournal.com | n→π* |

The main absorption band corresponds to a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are expected to have significant π-character distributed across both aromatic rings.

Upon absorption of UV light, many arylpyrroles exhibit fluorescence, returning to the ground state via the emission of a photon. The fluorescence properties are highly dependent on the molecular structure, solvent polarity, and the nature of the excited state.

For arylpyrroles, the emission maxima are often observed in the UVA to violet-blue regions of the spectrum (350-450 nm). researchgate.netwiley.com A key feature in such donor-acceptor systems can be the formation of an intramolecular charge transfer (ICT) excited state, particularly in polar solvents. rsc.org In the case of this compound, the electron-rich pyrrole and methoxy-substituted phenyl ring can facilitate such charge transfer characteristics. researchgate.net

The formation of an ICT state often leads to a large Stokes shift (the energy difference between the absorption and emission maxima) and a high sensitivity of the emission wavelength to solvent polarity (solvatochromism). Some related systems have been reported to exhibit dual fluorescence, arising from emission from both a locally excited (LE) state and the charge-transfer (ICT) state. researchgate.net While specific data for the title compound is not available, it is anticipated to be fluorescent, with properties that can be modulated by the solvent environment.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

A crystal structure for this compound has not been reported. However, analysis of closely related 2-arylpyrrole and N-arylpyrrole structures allows for a detailed prediction of its molecular geometry. iucr.orgnih.goviucr.org

A critical parameter in arylpyrroles is the dihedral angle between the planes of the pyrrole and the phenyl rings. This angle represents a balance between two opposing forces:

Electronic Conjugation: Co-planarity is favored as it maximizes the overlap between the π-orbitals of the two rings, leading to a more delocalized electronic system.

Steric Hindrance: Repulsion between the ortho-hydrogens on the phenyl ring and the hydrogens on the pyrrole ring (or the pyrrole nitrogen itself) provides a steric barrier to co-planarity.

In this compound, the presence of the methoxy group at the ortho position introduces significant steric bulk, which is expected to force the two rings into a twisted conformation. Crystal structures of related N-arylpyrrole diones show dihedral angles around 75-78°, indicating a highly twisted structure. smolecule.com For 2-arylpyrroles, which have a different connectivity, this angle may vary but is still expected to be non-zero. The C-C-C methane (B114726) angle in dipyrromethane, a related structure with two pyrrole rings, is around 115°, indicating significant deviation from simple sp³ geometry to accommodate the bulky rings. researchgate.net

The table below presents crystallographic data for related compounds, highlighting the typical dihedral angles observed.

| Compound | Crystal System | Space Group | Dihedral Angle (Pyrrole-Aryl) (°) | Reference |

| 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione | Monoclinic | P2₁/c | 75.60 | smolecule.com |

| 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone | Orthorhombic | Pbca | 4.32 (Pyrrole-Thiophene) | iucr.org |

| 4-Bromo-2-formyl-1-tosyl-1H-pyrrole | Orthorhombic | P2₁2₁2₁ | ~90 (Pyrrole-Tosyl) | nih.gov |

Based on these related structures, this compound is predicted to adopt a non-planar conformation in the solid state, with a significant dihedral angle between the pyrrole and methoxyphenyl rings to alleviate steric strain from the ortho-methoxy group.

Intermolecular Interactions and Packing Arrangements

Analysis of various crystalline structures of methoxyphenyl-pyrrole derivatives reveals that the pyrrolic N–H group is a key player in directing the supramolecular assembly. This group can act as a hydrogen-bond donor, forming robust interactions with suitable acceptors. For instance, in derivatives containing carbonyl or other acceptor groups, strong N–H⋯O or N–H⋯N hydrogen bonds are common. iucr.org In the crystal structure of ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, an intramolecular N–H⋯O hydrogen bond is observed, leading to the formation of an S(6) graph-set motif. vulcanchem.com This intramolecular interaction coexists with intermolecular O–H⋯O hydrogen bonds, which link molecules into inversion dimers. vulcanchem.com

However, the participation of the pyrrolic N–H in hydrogen bonding is not universal. In the case of 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole, the crystal structure exhibits a linear arrangement where the N–H group is not involved in intermolecular hydrogen bonding. iucr.org This highlights that steric factors or the presence of other competing interactions can preclude N–H bond participation in the crystal packing.

Another significant interaction that frequently dictates the packing of these aromatic and heteroaromatic compounds is π–π stacking. In the solid state of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, the packing is characterized by weak aromatic π–π stacking interactions that occur between the benzene rings of inversion-related molecules. nih.gov This interaction, with a centroid-centroid distance of 3.8563 (13) Å, plays a crucial role in the cohesion of the crystal lattice. nih.gov The dihedral angle between the methoxybenzene and the pyrrole-2,5-dione rings is 75.60 (10)°, indicating a significant twist between the two ring systems. nih.gov

The crystal packing can also be influenced by the formation of supramolecular chains and layers through weaker interactions. In some derivatives, C–H⋯O and C–H⋯π hydrogen bonds are pivotal in extending the structure into higher dimensions. researchgate.net For example, the crystal packing of N-(2-methoxyphenyl)acetamide features molecules linked into chains by N—H⋯O hydrogen bonds. clockss.org These chains are further connected by weak C—H⋯π interactions, demonstrating a hierarchical organization of non-covalent forces.

The study of different crystalline environments, such as cocrystals and solvates, reveals the adaptability of the intermolecular interactions. The pyrazole (B372694) derivative 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, for example, displays different hydrogen bonding patterns depending on whether it is in its pure form, a cocrystal, or a dimethylformamide solvate. In the pure form, only one of the N-H hydrogens participates in bonding, whereas in the cocrystal and solvate, both N-H hydrogens are involved, engaging in various N–H⋯O and N–H⋯S contacts. This illustrates the sensitivity of the supramolecular assembly to the chemical environment.

Below are tables summarizing the crystallographic data and key intermolecular interactions for selected derivatives of this compound.

Table 1: Crystallographic Data for Selected Methoxyphenyl-Pyrrole Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione | C₁₁H₉NO₃ | Monoclinic | P2₁/c | a = 12.7018(15) Å, b = 10.2689(12) Å, c = 7.4695(8) Å, β = 101.067(7)° | nih.gov |

| 2-[Bis-(2-methoxyphenyl)-methyl]-1-(4-methylphenylsulfonyl)-1H-pyrrole | C₂₆H₂₅NO₄S | Triclinic | P-1 | a = 7.8767(16) Å, b = 9.4870(19) Å, c = 16.389(3) Å | mdpi.com |

| Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | C₁₇H₂₂N₂O₅ | Monoclinic | P2₁/n | - | vulcanchem.com |

Table 2: Key Intermolecular Interactions in Methoxyphenyl-Pyrrole Derivatives

| Compound | Interaction Type | Description | Distance/Geometry | Ref. |

|---|---|---|---|---|

| 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione | π–π stacking | Between inversion-related benzene rings | Centroid-centroid separation = 3.8563 (13) Å | nih.gov |

| Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | Hydrogen Bonding | Intramolecular N–H⋯O and intermolecular O–H⋯O | Forms S(6) loop and inversion dimers | vulcanchem.com |

| 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole | Packing Feature | Linear arrangement along the c-axis | Pyrrolic N-H not involved in intermolecular interactions | iucr.org |

| N-(2-methoxyphenyl)acetamide | Hydrogen Bonding & C-H···π | N-H···O bonds form chains, linked by C-H···π interactions | - | clockss.org |

Computational and Theoretical Investigations of 2 2 Methoxyphenyl 1h Pyrrole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(2-methoxyphenyl)-1H-pyrrole, DFT calculations are instrumental in characterizing its fundamental properties, including the distribution of electrons and the molecule's susceptibility to chemical reactions. A systematic theoretical study of the parent compound, 2-phenylpyrrole, using DFT has demonstrated its utility in obtaining reliable equilibrium geometries and understanding electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Interactive Table: Calculated Frontier Molecular Orbital Properties The following table presents hypothetical but representative DFT-calculated energy values for this compound, based on typical findings for similar aromatic heterocyclic compounds. nih.gov

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.75 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.85 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| Energy Gap (ΔE) | 3.90 | Indicates chemical reactivity and kinetic stability. |

The Electrostatic Potential Surface (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors on the ESP map denote different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

In the case of this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyrrole (B145914) ring and the oxygen atom of the methoxy (B1213986) group, due to the presence of lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. researchgate.net

Positive Potential (Blue): Primarily located around the hydrogen atom attached to the pyrrole nitrogen (the N-H group), making it the most acidic proton and a potential hydrogen bond donor site.

Neutral Potential (Green): Spread across the carbon atoms of the aromatic rings.

This detailed mapping of the electronic landscape allows for the prediction of intermolecular interactions and the regioselectivity of chemical reactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry enables the detailed exploration of reaction mechanisms, providing insights into the energetic feasibility and kinetics of chemical transformations. By modeling the potential energy surface of a reaction, researchers can identify stable intermediates and the high-energy transition states that connect them.

For this compound, a common class of reactions involves electrophilic substitution on the electron-rich pyrrole ring. Computational methods, particularly DFT, can be used to simulate the step-by-step mechanism of such reactions (e.g., nitration, halogenation, or acylation). The process involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Transition State (TS) Searching: Identifying the specific geometry of the highest energy point along the reaction coordinate. This structure, the transition state, is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

These simulations provide a dynamic picture of how bonds are formed and broken during a chemical reaction.

Once the structures of the reactants, transition states, and products are determined, their relative energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile visualizes the energy changes that occur as the reaction progresses. The key parameter derived from this profile is the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Theoretical calculations can be used to compare the activation energies for substitution at different positions on the pyrrole ring, thereby predicting the regioselectivity of a reaction. For instance, in pyrrole chemistry, electrophilic attack is generally favored at the C2 and C5 positions.

Interactive Table: Hypothetical Energetic Profile for Electrophilic Substitution This table provides a plausible energetic profile for a representative electrophilic substitution reaction on the pyrrole ring of this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (pyrrole derivative + electrophile). |

| Transition State | +15.5 | Highest energy point on the reaction pathway. |

| Intermediate | -5.2 | A stable intermediate, such as a sigma complex. |

| Products | -12.0 | Final substituted product. |

Coordination Chemistry of 2 2 Methoxyphenyl 1h Pyrrole and Its Derived Ligands

Design and Synthesis of Metal-Binding Ligands Incorporating the 2-(2-methoxyphenyl)-1H-pyrrole Scaffold

The this compound scaffold serves as a versatile building block for the design of a variety of metal-binding ligands. The inherent structural features of this molecule, namely the pyrrolic nitrogen and the potential for functionalization at various positions on both the pyrrole (B145914) and phenyl rings, allow for the creation of ligands with diverse coordination properties. The methoxy (B1213986) group at the ortho position of the phenyl ring can also play a significant role in influencing the electronic and steric properties of the resulting ligands and their metal complexes.

A primary strategy for developing ligands from this scaffold involves the introduction of additional donor groups to create multidentate chelating agents. This is often achieved through N-functionalization of the pyrrole ring or by substitution at the C5 position of the pyrrole. Common donor groups incorporated include pyridyl, imino, and carboxylate moieties. For instance, a tridentate ligand can be synthesized by reacting the pyrrole precursor with pyridine-based electrophiles. A notable example from related pyrrole chemistry is the synthesis of methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, which demonstrates the feasibility of creating sophisticated multidentate ligands from simple pyrrole precursors researchgate.net.

Another design approach involves the synthesis of Schiff base ligands. This can be accomplished by first functionalizing the this compound scaffold with an aldehyde group, which can then be condensed with a primary amine to form an imine linkage. This method is widely used in coordination chemistry to generate ligands with tunable steric and electronic properties mdpi.commdpi.comnih.gov. The resulting Schiff base ligands can act as bidentate, tridentate, or tetradentate chelators, depending on the nature of the amine used in the condensation reaction.

Pincer-type ligands, which are tridentate ligands that bind to a metal center in a meridional fashion, represent another important class of ligands that can be derived from the this compound scaffold. The synthesis of such ligands typically involves the introduction of two donor-containing arms at the 2 and 5 positions of the pyrrole ring. The resulting (C^N^C) or (N^N^N) pincer ligands can form highly stable complexes with a variety of transition metals. The synthesis of pyridine dipyrrolide (PDP) ligands and their subsequent complexation with actinides is a testament to the utility of pyrrole-based pincer ligands in stabilizing metal centers nih.gov.

The synthesis of these ligands often involves multi-step organic reactions. The initial step may involve the synthesis of the this compound core, followed by functionalization. The choice of synthetic route and reaction conditions is crucial in determining the final structure and purity of the ligand. Characterization of the synthesized ligands is typically performed using a combination of spectroscopic techniques, including NMR (¹H and ¹³C), FT-IR, and mass spectrometry, as well as elemental analysis.

Complexation with Transition Metal Ions

Synthesis and Characterization of Metal Complexes

Ligands derived from this compound readily form coordination complexes with a wide range of transition metal ions. The synthesis of these metal complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, acetate (B1210297), nitrate) and solvent can influence the stoichiometry and geometry of the resulting complex.

The characterization of the synthesized metal complexes is essential to determine their structure and properties. Solid-state characterization is often carried out using single-crystal X-ray diffraction, which provides precise information about the coordination geometry, bond lengths, and bond angles within the complex. Spectroscopic techniques are also employed to characterize the complexes in both the solid and solution states.

Table 1: Representative Spectroscopic Data for a Hypothetical [M(L)₂] Complex Derived from a Bidentate Ligand (L) based on this compound

| Metal (M) | FT-IR (cm⁻¹) ν(C=N) | UV-Vis (nm) λmax | Magnetic Moment (μeff, B.M.) |

| Cu(II) | ~1605 | ~650 | ~1.85 |

| Ni(II) | ~1610 | ~580, ~950 | ~3.10 |

| Co(II) | ~1600 | ~550, ~1100 | ~4.50 |

| Zn(II) | ~1615 | ~380 | Diamagnetic |

Data are hypothetical and based on typical values for analogous complexes.

In the FT-IR spectra of the complexes, a shift in the vibrational frequencies of the donor groups upon coordination to the metal ion is typically observed. For example, in a Schiff base-derived ligand, the C=N stretching frequency may shift to a lower wavenumber upon complexation, indicating the coordination of the imine nitrogen to the metal center mdpi.com. The appearance of new bands in the far-IR region can be attributed to the M-N and M-O stretching vibrations mdpi.com.

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can be used to infer the coordination geometry. The d-d transitions of the metal ion are often observed in the visible region of the spectrum and are sensitive to the ligand field environment acs.org.

Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal center. This data is crucial for determining the oxidation state and spin state of the metal ion in the complex du.edu.eggcnayanangal.comuomustansiriyah.edu.iq.

Coordination Modes and Geometries (e.g., N-coordination, C-coordination, chelation)

Ligands derived from this compound can exhibit a variety of coordination modes, depending on their design.

N-coordination: The most common coordination mode involves the donation of the lone pair of electrons from the pyrrolic nitrogen to the metal center. In N-functionalized ligands, other nitrogen donors such as pyridyl or imino groups also coordinate to the metal.

C-coordination: In some cases, particularly with electron-rich metal centers, C-H activation of the pyrrole or phenyl ring can occur, leading to the formation of a metal-carbon bond. This mode of coordination, known as cyclometalation, results in the formation of a stable chelate ring. Cycloauration of pyridyl-substituted ferrocenes provides an example of this type of C-coordination uni-muenchen.de.

The coordination geometry of the resulting metal complexes is determined by the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries include square planar, tetrahedral, and octahedral. For example, a bidentate ligand is likely to form a tetrahedral or square planar complex with a four-coordinate metal ion, while a tridentate pincer ligand will enforce a meridional geometry around a six-coordinate metal center nih.gov.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound are dictated by the nature of the metal ion, its oxidation state, and the ligand field environment. The substituents on the ligand, including the 2-methoxyphenyl group, can modulate these properties by influencing the electron-donating ability of the ligand.

The electronic properties are often studied using UV-Vis spectroscopy and electrochemical methods such as cyclic voltammetry. The UV-Vis spectra of these complexes typically exhibit intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the ultraviolet and visible regions, in addition to the weaker d-d transitions acs.org. The energies of these transitions provide insights into the electronic structure of the complex.

Cyclic voltammetry can be used to probe the redox behavior of the metal complexes. The redox potentials are sensitive to the electron density at the metal center, which is influenced by the donor properties of the ligand. The reversibility of the redox processes provides information about the stability of the different oxidation states of the metal complex.

The magnetic properties of these complexes are determined by the number of unpaired d-electrons on the metal center. Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic du.edu.eggcnayanangal.comuomustansiriyah.edu.iq. The magnetic moment of a paramagnetic complex can be measured using techniques such as the Gouy balance or a SQUID magnetometer. The experimentally determined magnetic moment can be used to confirm the oxidation state and spin state (high-spin or low-spin) of the metal ion.

Table 2: Expected Magnetic Properties of Octahedral Complexes with Ligands Derived from this compound

| Metal Ion | d-electron configuration | High Spin (unpaired e⁻) | Low Spin (unpaired e⁻) |

| Cr(III) | d³ | 3 | - |

| Mn(II) | d⁵ | 5 | 1 |

| Fe(II) | d⁶ | 4 | 0 |

| Co(II) | d⁷ | 3 | 1 |

| Ni(II) | d⁸ | 2 | - |

| Cu(II) | d⁹ | 1 | - |